Regiochemical Impact on Free Amine Basicity
In 5-Boc-octahydropyrrolo[3,4-c]pyridine the Boc group resides on the pyrrolidine nitrogen (position 5), exposing the piperidine nitrogen (position 2) with a predicted pKa of 11.15 ± 0.20 . The 2-Boc regioisomer (CAS 1220039-69-9) reverses this protection pattern—the piperidine nitrogen is Boc‑protected while the pyrrolidine nitrogen is free, and the compound is supplied exclusively as the hydrochloride salt with a molecular weight of 262.77 g·mol⁻¹ . This regiochemical swap relocates the nucleophilic centre by approximately 2.5 Å in the extended conformation, altering the trajectory of subsequent N‑alkylation or acylation reactions and precluding exchangeability in convergent synthetic sequences.
| Evidence Dimension | Free amine pKa (predicted) and molecular weight |
|---|---|
| Target Compound Data | pKa = 11.15 ± 0.20 (free piperidine NH); MW = 226.32 g·mol⁻¹; free base |
| Comparator Or Baseline | 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride (CAS 1220039-69-9): free pyrrolidine NH; MW = 262.77 g·mol⁻¹ (HCl salt); pKa not separately reported |
| Quantified Difference | MW difference = 36.45 g·mol⁻¹ (HCl adduct); Boc position inverted between pyrrolidine and piperidine rings |
| Conditions | Predicted pKa from ChemicalBook/ACD/Labs; MW from commercial certificate of analysis data |
Why This Matters
The different Boc placement determines which amine is available for first-step derivatization, making the two regioisomers non-interchangeable in any synthetic route that requires selective, sequential functionalization of the diamine scaffold.
